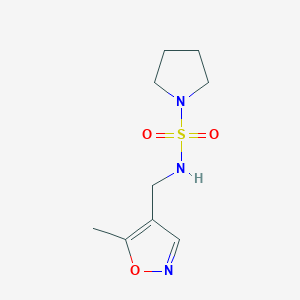

N-((5-甲基异恶唑-4-基)甲基)吡咯烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like MIOPS are highly dependent on the side-chain substituents . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate . The central carbon in the molecule allows a flexible adaptation that leads to the three forms .科学研究应用

Coordination Chemistry and Crystallography

The compound forms a dinuclear crystalline polymer when complexed with silver ions (Ag-SMX). Structural characterization using techniques like single-crystal X-ray diffraction (SCXRD) reveals a one-dimensional polymeric chain with seesaw geometry. The silver ions interlink through argentophilic interactions, and the secondary ligand pyrrolidine plays a crucial role in molecular stability and coordination geometry modification .

DNA Interactions and Anticancer Potential

Ag-SMX exhibits binding affinity with CT-DNA, as confirmed by absorption spectroscopy and viscosity measurements. The binding mode involves intercalation, making it a potential candidate for cancer therapy. Additionally, the silver complex demonstrates better inhibitory activity against gram-positive and gram-negative organisms compared to the free SMX ligand .

Antibacterial Properties

The compound’s antibacterial activity can be harnessed for treating bacterial infections. Further studies are needed to explore its mechanism of action and optimize its efficacy .

PARP Inhibition in Cancer Treatment

Poly(ADP-ribose) polymerase (PARP) inhibitors have regulatory approval for treating homologous recombination-deficient tumors, including those with BRCA mutations. Investigating the compound’s PARP inhibition potential could be valuable .

Viral Entry Inhibition

Although not explicitly studied for this compound, sulfonamides have been explored as potential viral entry inhibitors. Investigating its effects on viral entry, especially against SARS-CoV-2, could be relevant .

Drug Design and Optimization

Given the compound’s unique structure, it could serve as a scaffold for designing novel drugs. Researchers can explore modifications to enhance its pharmacological properties, such as selectivity and potency .

未来方向

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . Therefore, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that there is a potential for future research in the development of new synthetic strategies for isoxazole derivatives like MIOPS.

作用机制

Target of Action

Oxazole derivatives have been shown to have a wide spectrum of biological activities, which suggests that they may interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Oxazole derivatives have been found to impact a range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad biological activities of oxazole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .

属性

IUPAC Name |

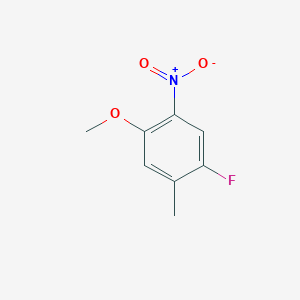

N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3S/c1-8-9(6-10-15-8)7-11-16(13,14)12-4-2-3-5-12/h6,11H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUYOISKDWBFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-methylisoxazol-4-yl)methyl)pyrrolidine-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2426383.png)

![5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2426384.png)

![N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2426385.png)

![N1-(3-chloro-2-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2426400.png)

![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2426403.png)

![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)